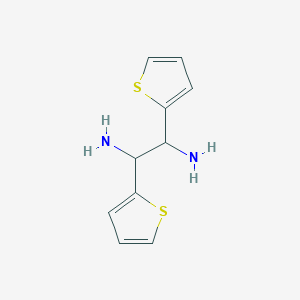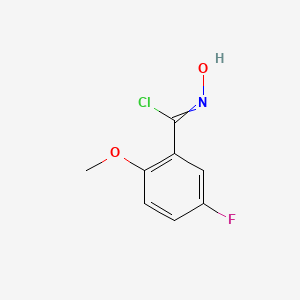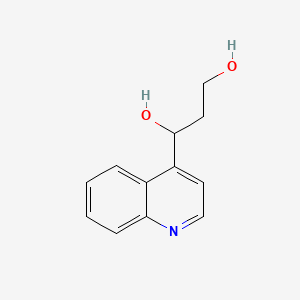
1-(Dichloromethyl)-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)-3-iodobenzene is an organic compound with the molecular formula C7H5Cl2I It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are substituted by dichloromethyl and iodine groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-3-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 3-iodotoluene. The process typically includes the following steps:
Halogenation: 3-iodotoluene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the dichloromethyl group.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dichloromethyl)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dichloromethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-(chloromethyl)-3-iodobenzene or 1-methyl-3-iodobenzene.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 1-(dichloromethyl)-3-aminobenzene or 1-(dichloromethyl)-3-thiobenzene.
Oxidation: Formation of 1-(dichloromethyl)-3-iodobenzaldehyde or 1-(dichloromethyl)-3-iodobenzoic acid.
Reduction: Formation of 1-(chloromethyl)-3-iodobenzene or 1-methyl-3-iodobenzene.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(Dichloromethyl)-3-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloromethyl and iodine groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.
Comparación Con Compuestos Similares
1-(Chloromethyl)-3-iodobenzene: Similar structure but with one chlorine atom.
1-(Dichloromethyl)-4-iodobenzene: Similar structure but with the iodine atom at the para position.
1-(Dichloromethyl)-3-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-(Dichloromethyl)-3-iodobenzene is unique due to the presence of both dichloromethyl and iodine groups, which impart distinct reactivity and properties
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in synthesis, medicinal chemistry, and material science. Its unique chemical structure and reactivity make it a subject of interest for further research and development.
Propiedades
Fórmula molecular |
C7H5Cl2I |
|---|---|
Peso molecular |
286.92 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-3-iodobenzene |
InChI |
InChI=1S/C7H5Cl2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H |
Clave InChI |
ZPTBUQJNDFLVSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)





![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)

![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)





